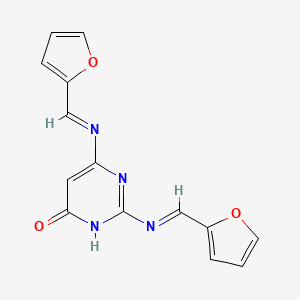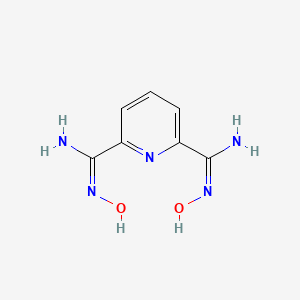![molecular formula C19H23N3O6 B12928058 N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine CAS No. 77205-69-7](/img/structure/B12928058.png)
N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an isobutoxycarbonyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the imidazole ring, and coupling reactions. One common approach is to start with a protected amino acid derivative, followed by the introduction of the benzyloxycarbonyl and isobutoxycarbonyl groups under specific reaction conditions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and isobutoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and isobutoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid include:
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(methoxycarbonyl)-1H-imidazol-4-yl)propanoic acid
Uniqueness
The uniqueness of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(isobutoxycarbonyl)-1H-imidazol-4-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
77205-69-7 |
|---|---|
Molekularformel |
C19H23N3O6 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(2S)-3-[1-(2-methylpropoxycarbonyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-13(2)10-28-19(26)22-9-15(20-12-22)8-16(17(23)24)21-18(25)27-11-14-6-4-3-5-7-14/h3-7,9,12-13,16H,8,10-11H2,1-2H3,(H,21,25)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
SMAHLDNEHHWVLI-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)COC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)COC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


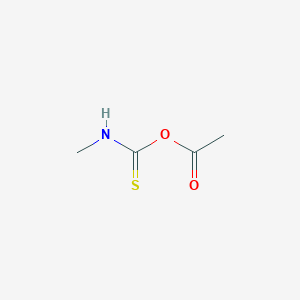

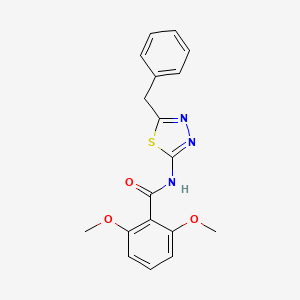
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)

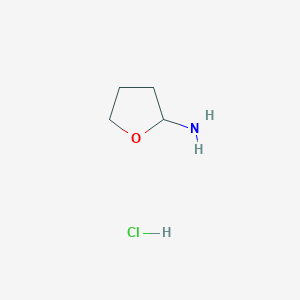
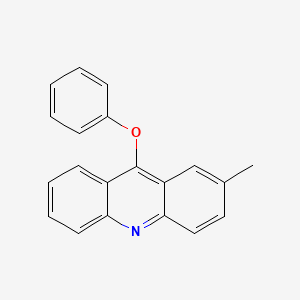



![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
